REACTION_SMILES
|
[C:2]([CH2:3][C:4](=[O:5])[O:6][CH2:7][CH3:8])(=[O:9])[O:10][CH2:11][CH3:12].[CH3:35][CH2:36][OH:37].[CH3:38][c:39]1[cH:40][cH:41][cH:42][cH:43][cH:44]1.[Cl:15][c:16]1[c:17]([C:18](=[O:19])[Cl:20])[cH:21][c:22]([F:29])[c:23]([Cl:28])[c:24]1[N+:25](=[O:26])[O-:27].[Cl:46][C:47]([Cl:48])([Cl:49])[Cl:50].[H:13][H:14].[Mg:1].[OH2:45].[S:30](=[O:31])(=[O:32])([OH:33])[OH:34]>>[C:2]([CH:3]([C:4](=[O:5])[O:6][CH2:7][CH3:8])[C:18]([c:17]1[c:16]([Cl:15])[c:24]([N+:25](=[O:26])[O-:27])[c:23]([Cl:28])[c:22]([F:29])[cH:21]1)=[O:19])(=[O:9])[O:10][CH2:11][CH3:12]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(=O)CC(=O)OCC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(Cl)c1cc(F)c(Cl)c([N+](=O)[O-])c1Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClC(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=S(=O)(O)O
|
Name
|
|
Type
|
product
|
Smiles
|
CCOC(=O)C(C(=O)OCC)C(=O)c1cc(F)c(Cl)c([N+](=O)[O-])c1Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |